6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms on the phenyl rings can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be formed by the cyclization of a thioamide with a haloketone.
Coupling of the Phenyl Rings: The bromophenyl and fluorophenyl groups can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the bromine and fluorine substituents, potentially leading to dehalogenation.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-phenylimidazo[2,1-b][1,3]thiazole
- 6-(4-Fluorophenyl)-2-phenylimidazo[2,1-b][1,3]thiazole
- 6-Phenyl-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Uniqueness
6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl rings. This dual substitution can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
881040-03-5 |
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Molecular Formula |
C17H10BrFN2S |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H10BrFN2S/c18-13-5-1-11(2-6-13)15-9-21-10-16(22-17(21)20-15)12-3-7-14(19)8-4-12/h1-10H |
InChI Key |
FZEYIIBKVJONEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
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